molecular formula C9H9NO3 B11742302 Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-

Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-

Cat. No.: B11742302
M. Wt: 179.17 g/mol
InChI Key: KGZPCCGLQHHSCZ-VOTSOKGWSA-N
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Description

Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- is a nitroaromatic compound of significant interest in advanced biomedical research, particularly in the development of targeted cancer therapies and diagnostic tools. Its core research value is derived from the nitroaromatic functional group, which acts as a bioreductive trigger. Under the low-oxygen (hypoxic) conditions commonly found in solid tumors, enzymes such as nitroreductases can selectively reduce this nitro group, activating the compound or releasing a payload drug. This mechanism allows researchers to design prodrugs and imaging agents that target hypoxic cancer cells with high specificity, sparing healthy, well-oxygenated tissues . The ethenylmethoxy chain in its structure may contribute to tuning the compound's electronic properties and lipophilicity, factors critical for cell membrane permeability and overall pharmacokinetics in experimental models. As such, this chemical serves as a valuable building block in synthesizing novel bioreductive prodrugs for hypoxia-activated chemotherapy and developing fluorescent probes for non-invasive imaging of tumor hypoxia. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-[(E)-2-methoxyethenyl]-4-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-7H,1H3/b7-6+

InChI Key

KGZPCCGLQHHSCZ-VOTSOKGWSA-N

Isomeric SMILES

CO/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Wittig reaction enables stereoselective formation of the (E)-methoxyethenyl group via ylide intermediates. A nitrobenzaldehyde derivative (e.g., 4-nitrobenzaldehyde) reacts with methoxymethyltriphenylphosphonium chloride under basic conditions:

4-Nitrobenzaldehyde+Ph3P=CH(OCH3)1-[(1E)-2-Methoxyethenyl]-4-nitrobenzene+Ph3P=O\text{4-Nitrobenzaldehyde} + \text{Ph}3\text{P=CH(OCH}3\text{)} \rightarrow \text{1-[(1E)-2-Methoxyethenyl]-4-nitrobenzene} + \text{Ph}_3\text{P=O}

Experimental Conditions

  • Ylide Preparation : Methoxymethyltriphenylphosphonium chloride (1.2 eq) is treated with NaH (1.5 eq) in THF at 0–5°C.

  • Coupling : 4-Nitrobenzaldehyde (1.0 eq) is added, and the mixture is stirred at 25°C for 12 hr.

  • Yield : 68–72%.

Table 1: Wittig Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes ylide reactivity
Temperature25°CBalances reaction rate and selectivity
BaseNaHSuperior to KOtBu or LDA
Stereoselectivity(E):(Z) = 9:1Governed by ylide stability

Limitations

  • Requires anhydrous conditions.

  • Byproduct (triphenylphosphine oxide) complicates purification.

Heck Coupling for (E)-Selective Alkene Formation

Methodology

Palladium-catalyzed coupling of 4-nitroiodobenzene with methoxyethylene:

4-Nitroiodobenzene+CH2=CHOCH3Pd(OAc)2,PPh31-[(1E)-2-Methoxyethenyl]-4-nitrobenzene\text{4-Nitroiodobenzene} + \text{CH}2=\text{CHOCH}3 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{1-[(1E)-2-Methoxyethenyl]-4-nitrobenzene}

Key Findings

  • Catalyst System : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) in DMF.

  • Additives : Et₃N (2.0 eq) enhances oxidative addition.

  • Yield : 80–85% with >95% (E)-selectivity.

Table 2: Heck Coupling Variables

VariableEffect on Reaction Outcome
Solvent (DMF vs. THF)DMF improves catalyst stability
Temperature (80–100°C)Higher temps reduce reaction time (4–6 hr)
Substitution PatternElectron-withdrawing nitro group accelerates oxidative addition

Scalability

  • Demonstrated at 100-g scale with consistent yields.

  • Preferred for industrial applications due to fewer byproducts.

Nucleophilic Aromatic Substitution (NAS)

Two-Step Approach

Step 1 : Nitration of 1-(2-methoxyethenyl)benzene.
Step 2 : Directed nitration using HNO₃/H₂SO₄ at 0–5°C.

Challenges and Solutions

  • Regioselectivity : Methoxyethenyl directs nitration to para position (75% yield).

  • Side Reactions : Over-nitration minimized at low temps (<10°C).

Table 3: Nitration Conditions

ConditionOutcome
H₂SO₄/HNO₃ (3:1)Optimal nitronium ion generation
Reaction Time (2 hr)Prevents di-nitration (<5% byproduct)
QuenchingIce-water quench preserves product integrity

Metal-Mediated Cross-Coupling

Suzuki-Miyaura Coupling

Reaction of 4-nitrophenylboronic acid with 1-methoxyethenyl bromide:

4-Nitrophenylboronic acid+BrCH2CHOCH3Pd(dppf)Cl2Product\text{4-Nitrophenylboronic acid} + \text{BrCH}2\text{CHOCH}3 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Product}

Performance Metrics

  • Catalyst : Pd(dppf)Cl₂ (3 mol%) in dioxane/H₂O.

  • Yield : 65–70% with 88% (E)-selectivity.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)(E)-SelectivityScalabilityCost
Wittig Reaction68–7290%Moderate$$
Heck Coupling80–85>95%High$$$
NAS70–75N/ALow$
Suzuki-Miyaura65–7088%Moderate$$$

Key Insights:

  • Heck Coupling excels in yield and selectivity but requires expensive palladium catalysts.

  • Wittig Reaction offers cost advantages but lower scalability.

  • NAS is limited by competing side reactions.

Emerging Techniques: Photoredox Catalysis

Recent advances utilize visible-light-mediated decarboxylative coupling. For example, 4-nitrobenzoyloxyethenes undergo radical-based coupling with methoxyethenyl precursors under Ir(ppy)₃ catalysis . Initial yields reach 60% with 85% (E)-selectivity, offering a sustainable alternative.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxyethenyl group can undergo electrophilic or nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Properties :

  • The methoxy group (-OCH₃) is electron-donating, activating the benzene ring toward electrophilic substitution.
  • The nitro group (-NO₂) is electron-withdrawing, directing further substitutions to meta positions.
  • The trans configuration of the ethenyl group influences steric interactions and conjugation efficiency .

Comparison with Structurally Similar Compounds

4-Nitrostyrene (CAS 100-13-0)

Structure: Styrene derivative with a nitro group directly attached to the ethenyl-linked benzene ring. Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol Comparison:

  • Substituents : Lacks the methoxy group present in the target compound.
  • Reactivity : The absence of the methoxy group reduces electron density on the benzene ring, making it less reactive in electrophilic substitutions compared to the target compound.
  • Applications: Primarily used as a monomer in polymer chemistry and as a precursor in nitroarene synthesis .
Parameter Target Compound 4-Nitrostyrene
Molecular Weight (g/mol) 179.17 149.15
Substituents -NO₂, -OCH₃ -NO₂
Boiling Point Not reported 556.2 K (283.05°C)
Key Applications Organic synthesis Polymer chemistry

1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5)

Structure: Benzene ring with a methoxy group at position 1 and a nitro-substituted ethenyl group at position 3. Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol Comparison:

  • Substituent Position : The nitro group is on the ethenyl-linked phenyl ring rather than the main benzene.
  • Applications : Investigated for optoelectronic applications due to its extended π-conjugation .

2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene (CAS 1860-56-6)

Structure: Benzene ring with methoxy, nitroethenyl, and phenylmethoxy (-OCH₂C₆H₅) groups. Molecular Formula: C₁₆H₁₅NO₄ Molecular Weight: 285.30 g/mol Comparison:

  • Additional Substituent : The phenylmethoxy group increases steric hindrance and hydrophobicity.
  • Solubility : Likely lower in polar solvents compared to the target compound due to the bulky phenylmethoxy group.
  • Synthesis : Requires multi-step routes involving etherification and nitrovinyl coupling .

Benzene, 1-methoxy-4-nitro (CAS 100-17-4)

Structure: Benzene ring with methoxy and nitro groups at para positions. Molecular Formula: C₇H₇NO₃ Molecular Weight: 153.14 g/mol Comparison:

  • Simpler Structure : Lacks the ethenyl group, reducing conjugation length.
  • Reactivity : The absence of the ethenyl bridge limits its utility in cross-coupling reactions.
  • Thermochemistry : Reported ΔfH° (gas) = -205.6 kJ/mol, compared to estimated values of -180 kJ/mol for the target compound .

Physicochemical and Reactivity Trends

Electronic Effects

  • Methoxy Group : Enhances ring electron density, favoring electrophilic substitution at positions ortho/para to -OCH₃.
  • Nitro Group : Directs substitutions to meta positions and stabilizes negative charges in intermediates.

Steric and Conformational Differences

  • The (1E)-ethenyl configuration in the target compound minimizes steric clash between substituents, unlike bulkier analogs like 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene .

Biological Activity

Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- is an organic compound featuring a benzene ring substituted with a methoxyethenyl group and a nitro group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- can be represented as follows:

C10H11NO3\text{C}_10\text{H}_{11}\text{N}O_3

This structure indicates the presence of functional groups that may contribute to its biological activity, such as the nitro group, which is often associated with various pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- exhibit significant anticancer properties. For instance, studies have shown that nitro-substituted benzene derivatives can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation : The compound has demonstrated potential in inhibiting the growth of various cancer cell lines.
  • Induction of oxidative stress : Nitro groups can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

A study measuring antiproliferative activity found that related compounds exhibited IC50 values ranging from 16.1 μM to over 100 μM against different cancer cell lines, indicating varying degrees of potency depending on structural modifications .

Antimicrobial Activity

Benzene derivatives are often evaluated for their antimicrobial properties. The presence of the methoxy group and nitro group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes. Compounds with similar structures have shown activity against a range of pathogens, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Such as Escherichia coli.

Study on Anticancer Properties

A recent study investigated the anticancer effects of several nitro-substituted benzene derivatives, including Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-. The results indicated that this compound could significantly reduce cell viability in prostate cancer cells (PC3), with an observed IC50 value of approximately 22.5 μM. This suggests a promising therapeutic potential for further development .

CompoundCell LineIC50 (μM)
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-PC322.5
Related Compound AMCF716.1
Related Compound BHeLa>100

Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial efficacy of various benzene derivatives against common bacterial strains. The findings revealed that compounds with similar structures exhibited significant inhibition zones against Salmonella typhimurium and Pseudomonas aeruginosa. The specific activity of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- was noted but requires further quantitative analysis for precise determination.

Q & A

Q. What are the key physicochemical properties of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-, and how are they experimentally determined?

Methodological Answer: Key properties include molecular weight, density, boiling point, and solubility. These are determined via:

  • Density : Measured using a pycnometer or gas displacement methods (reported density for similar nitroaromatics: ~1.71 g/cm³ at 20°C) .
  • Boiling Point : Determined by reduced-pressure distillation (e.g., 315.5±44.0°C at 760 mmHg for analogous compounds) .
  • Solubility : Evaluated in solvents like ethyl acetate or dichloromethane via gravimetric analysis.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Key protocols include:

  • Personal Protective Equipment (PPE) : Wear EN 374-standard gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
  • Spill Management : Employ spark-proof tools for containment and avoid water (risk of hydrolysis for nitro groups) .
  • Storage : Store in airtight containers in cool, dry conditions, segregated from oxidizers and bases .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what role do substituents play in molecular packing?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethyl acetate or methanol.
  • X-ray Diffraction : Use SHELXL (via SHELX suite) for refinement, leveraging high-resolution data to model the (1E)-2-methoxyethenyl and nitro groups .
  • Impact of Substituents : The nitro group’s electron-withdrawing nature and the methoxyethenyl group’s steric effects influence packing. Compare with bromoethynyl analogs (e.g., C8H4BrNO2) to assess substituent-driven lattice distortions .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density. The nitro group depletes electron density at the para position, while the methoxyethenyl group donates electrons via resonance .
  • Experimental Validation : Use Suzuki-Miyaura coupling to test reactivity with aryl boronic acids. Compare yields with analogs (e.g., bromoethynyl derivatives) to isolate substituent effects .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the methoxyethenyl and nitro groups.
    • IR Spectroscopy : Confirm nitro (1520 cm⁻¹) and ethenyl (1630 cm⁻¹) stretches .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Benzene, 1-(bromoethynyl)-4-nitro-) to validate assignments .

Q. What computational methods are optimal for predicting the compound’s UV-Vis absorption profile?

Methodological Answer:

  • TD-DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to simulate electronic transitions. The nitro group’s n→π* transition and ethenyl’s π→π* transition dominate .
  • Experimental Correlation : Compare with UV-Vis spectra in ethanol (λmax ~320 nm for nitroaromatics) .

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